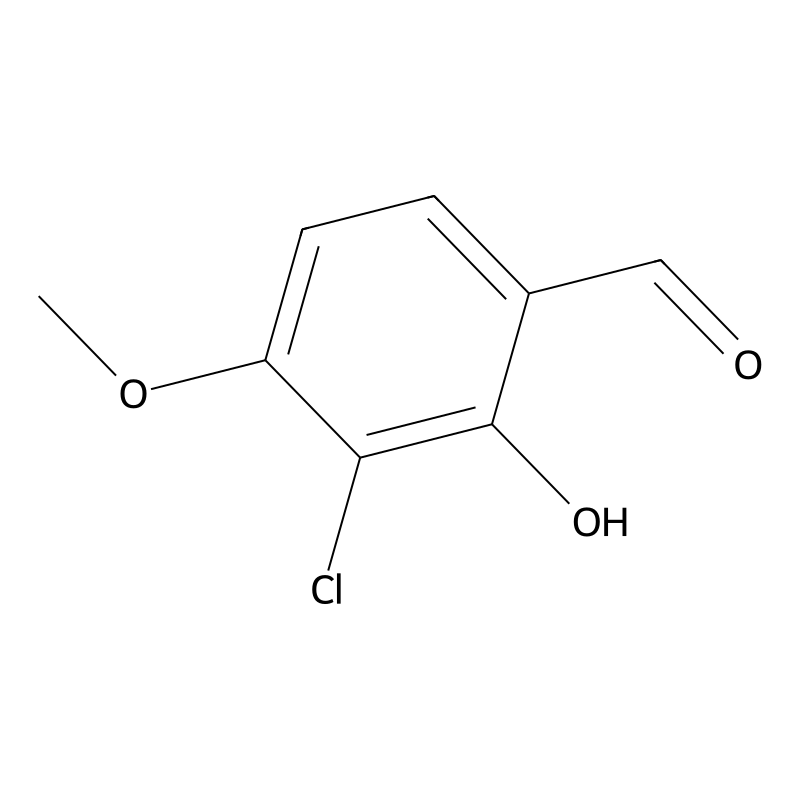

3-Chloro-4-methoxysalicylaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-Chloro-4-methoxysalicylaldehyde is an organic compound characterized by the presence of a chloro group and a methoxy group attached to a salicylaldehyde structure. Its molecular formula is , and it has a molecular weight of approximately 186.59 g/mol. The compound features a hydroxyl group, which contributes to its reactivity and biological activity, making it significant in various chemical and pharmaceutical applications.

The biological activity of 3-chloro-4-methoxysalicylaldehyde is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit antimicrobial properties, potentially disrupting bacterial functions by interacting with specific receptors or enzymes within microbial cells . The compound also demonstrates antitumor activity, suggesting its potential as a therapeutic agent in cancer treatment. Its mechanism of action includes the modulation of cellular signaling pathways and gene expression through interactions with proteins and nucleic acids.

Several methods have been developed for synthesizing 3-chloro-4-methoxysalicylaldehyde, including:

- Starting Material: The synthesis often begins with 2-hydroxy-4-methoxybenzaldehyde.

- Chlorination: The introduction of the chloro group can be achieved using reagents like N-chlorosuccinimide under controlled conditions.

- Typical Reaction Conditions: For example, a common procedure involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with N-chlorosuccinimide in dichloromethane at low temperatures to achieve high yields .

3-Chloro-4-methoxysalicylaldehyde finds applications in various fields:

- Pharmaceuticals: Due to its biological activity, it is explored for developing antimicrobial and anticancer agents.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules and derivatives.

- Biochemical Research: The compound is utilized in studies investigating enzyme interactions and cellular mechanisms due to its ability to form Schiff bases.

Studies have indicated that 3-chloro-4-methoxysalicylaldehyde interacts with several biological macromolecules, including proteins and nucleic acids. The formation of Schiff bases with primary amines plays a crucial role in its biological activity, affecting enzyme functionality and cellular processes . Moreover, research has shown that this compound can modulate gene expression by interacting with transcription factors, influencing various signaling pathways within cells.

Several compounds share structural similarities with 3-chloro-4-methoxysalicylaldehyde. Here are some notable examples:

The uniqueness of 3-chloro-4-methoxysalicylaldehyde lies in its specific combination of functional groups that enhance its reactivity and biological activity compared to its analogs.